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1D-myo-inositol 1,2-cyclic phosphate(1-)

Cat. No.: B1264262
M. Wt: 241.11 g/mol
InChI Key: SXHMVNXROAUURW-FTYOSCRSSA-M
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Description

Overview of the Inositol (B14025) Phosphate (B84403) Signaling Landscape

The inositol phosphate (InsP) signaling system is a fundamental and intricate network that coordinates a vast array of cellular processes in eukaryotes. nih.gov This system is centered around the six-carbon cyclitol, myo-inositol, which can be phosphorylated at various positions to generate a diverse family of signaling molecules. ucl.ac.ukresearchgate.net The signaling cascade is famously initiated by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane, by the enzyme phospholipase C (PLC). wikipedia.orgwikipedia.org This cleavage generates two critical second messengers: diacylglycerol (DAG), which remains in the membrane, and inositol 1,4,5-trisphosphate (IP3), which is soluble and diffuses into the cytosol. wikipedia.org

Historical Context of 1D-myo-inositol 1,2-cyclic phosphate(1-) Research

The journey to understanding the complex world of inositol lipids and phosphates spans over 150 years, marked by foundational chemical discoveries and paradigm-shifting insights into cell signaling. nih.gov

The story begins with the isolation of myo-inositol itself in 1850 by Johanes Joseph Scherer from muscle tissue, which is why the "myo-" prefix is used. nih.govwikipedia.org For a long time, it was considered a vitamin (vitamin B8) until it was discovered to be synthesized by the human body. wikipedia.org The configuration of myo-inositol, the principal isomer in eukaryotic tissues, was established through the elegant chemical work of Posternak. nih.gov

The critical link between inositol and cell signaling emerged from studies on the action of phospholipase C (PLC). Research demonstrated that the metabolism of phosphatidylinositol by PLC results in the production of two water-soluble products: inositol 1-phosphate and the chemically distinct inositol 1,2-cyclic phosphate . pnas.orgnih.gov Later studies confirmed that cleavage of polyphosphoinositides also yields cyclic phosphate products. pnas.org For instance, the breakdown of phosphatidylinositol 4-phosphate by purified PLC was shown to produce myo-inositol 1,2(cyclic)-4-bisphosphate. pnas.org Further research identified a specific enzyme, d-myoinositol 1:2-cyclic phosphate 2-phosphohydrolase, present in mammalian tissues like the kidney cortex, brain, and testis, which specifically hydrolyzes the cyclic phosphate to produce d-myoinositol 1-phosphate. nih.gov

Compound Property Value
Molecular Formula C6H10O8P-
IUPAC Name (3aR,4R,5S,6S,7R,7aS)-2-oxido-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d] nih.govnih.govdioxaphosphole-4,5,6,7-tetrol
Molecular Weight 241.11 g/mol
Canonical SMILES C1(C(C(C2C(C1O)OP(=O)(O2)[O-])O)O)O
Isomeric SMILES [C@@H]1(C@@HO)O
InChI Key SXHMVNXROAUURW-FTYOSCRSSA-M

Table 1: Chemical Properties of 1D-myo-inositol 1,2-cyclic phosphate(1-). Data sourced from public chemical databases. nih.gov

In the initial years of inositol phosphate research, scientists were actively engaged in determining the physiological function of inositol (1:2-cyclic)-phosphate , which was thought to be the primary inositol phosphate released upon hormonal stimulation. nih.gov However, the field underwent a significant shift following the discovery that inositol 1,4,5-trisphosphate (IP3) functioned as a second messenger to mobilize intracellular calcium. wikipedia.orgnih.gov This finding was a paradigm-altering concept that captured the scientific imagination, and as a result, research on inositol (1:2-cyclic)-phosphate was largely eclipsed. nih.govnih.gov

The research community's focus moved towards mapping out the IP3 signaling pathway and its role in activating protein kinase C alongside DAG. wikipedia.org Subsequently, the advent of advanced analytical techniques like high-performance liquid chromatography (HPLC) spurred the discovery of a wider range of "higher" inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs). nih.govnih.gov These discoveries revealed an even greater complexity within the inositol phosphate network, with roles in processes as diverse as gene expression, metabolic regulation, and even HIV-1 virus assembly. wikipedia.orgresearchgate.net While IP3 remains a central figure, the evolution of the field has broadened the perspective to a more integrated network where many different inositol phosphate isomers, including the cyclic forms, may possess unique and important cellular functions that are still being explored. nih.govnih.gov

Year/Period Key Discovery or Event Significance
1850 myo-Inositol first isolated from muscle by Johanes Joseph Scherer. nih.govwikipedia.orgFoundational discovery of the core molecule of the inositol phosphate family.
Early 1900s Posternak establishes the chemical configuration of myo-inositol. nih.govProvided the precise structural understanding necessary for future research.
1950s Lowell and Mabel Hokin discover increased phosphate turnover in phosphoinositides upon cell stimulation. nih.govFirst indication that inositol lipids were involved in cellular responses to external signals.
c. 1968-1985 Discovery that PLC cleavage of phosphatidylinositol produces both inositol 1-phosphate and inositol 1,2-cyclic phosphate . pnas.orgnih.govIdentified the existence and enzymatic origin of the cyclic inositol phosphate species.
c. 1983 Inositol 1,4,5-trisphosphate (IP3) is identified as the second messenger that releases intracellular calcium. wikipedia.orgphysiology.orgnih.govRevolutionized the understanding of signal transduction and shifted research focus heavily towards IP3.
Late 1980s-Present Discovery and characterization of numerous "higher" inositol polyphosphates and pyrophosphates (e.g., IP4, IP5, IP6, PP-InsPs). wikipedia.orgresearchgate.netnih.govRevealed the vast complexity of the inositol phosphate network and its role in a multitude of nuclear and metabolic processes.

Table 2: Timeline of Selected Key Events in Inositol Phosphate Research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O8P- B1264262 1D-myo-inositol 1,2-cyclic phosphate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O8P-

Molecular Weight

241.11 g/mol

IUPAC Name

(3aR,4R,5S,6S,7R,7aS)-2-oxido-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol

InChI

InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/p-1/t1-,2-,3+,4+,5-,6+/m0/s1

InChI Key

SXHMVNXROAUURW-FTYOSCRSSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)[O-])O)O)O

Canonical SMILES

C1(C(C(C2C(C1O)OP(=O)(O2)[O-])O)O)O

Synonyms

inositol 1,2-cyclic phosphate
inositol cyclic phosphate
inositol cyclic phosphate, (D)-isomer
inositol cyclic-1,2-monophosphate
myoinositol 1,2-cyclic phosphate

Origin of Product

United States

Biosynthesis and Interconversion Pathways of 1d Myo Inositol 1,2 Cyclic Phosphate 1

Enzymatic Formation of 1D-myo-inositol 1,2-cyclic phosphate(1-)

The formation of 1D-myo-inositol 1,2-cyclic phosphate(1-), a myo-inositol cyclic phosphate (B84403), is a key step in phosphoinositide metabolism. ebi.ac.uknih.gov This process is catalyzed by specific enzymes that cleave the membrane lipid phosphatidylinositol. nih.govnih.gov

The primary enzyme responsible for generating 1D-myo-inositol 1,2-cyclic phosphate(1-) is Phosphatidylinositol-Specific Phospholipase C (PI-PLC). nih.govnih.gov This enzyme catalyzes the cleavage of phosphatidylinositol (PI), a phospholipid component of cell membranes. nih.gov The reaction yields two products: the water-soluble 1D-myo-inositol 1,2-cyclic phosphate and diacylglycerol (DAG), which remains in the membrane. modelseed.org

Studies have shown that the action of phospholipase C on phosphatidylinositol results in a mixture of water-soluble products, which includes both inositol (B14025) 1-phosphate and its cyclic counterpart, inositol 1,2-cyclic phosphate. nih.gov The cleavage of polyphosphoinositides, such as phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, by phospholipase C also produces corresponding cyclic phosphates. nih.gov However, the ratio of cyclic to non-cyclic product decreases as the phosphorylation of the inositol ring increases. nih.gov For instance, analysis of products from the cleavage of phosphatidylinositol by cytosolic phospholipase C from platelets shows the formation of myo-inositol 1,2-cyclic phosphate and myo-inositol 1-phosphate in nearly equal amounts. ebi.ac.uk

The catalytic mechanism of PI-PLC exhibits significant stereoselectivity. nih.gov The enzyme's active site contains key amino acid residues, including two histidines and an arginine, that are crucial for catalysis. nih.gov The arginine residue (specifically Arg69 in bacterial PI-PLC) plays a critical role in binding the phosphate group of the substrate and properly orienting the inositol ring for the reaction. nih.gov

This precise positioning facilitates an intramolecular nucleophilic attack from the 2-hydroxyl group of the myo-inositol moiety on the adjacent phosphorus atom. The bidentate nature of the arginine residue's interaction with the phosphate is believed to be the source of the high stereoselectivity observed in the PI-PLC reaction. nih.gov This ensures the specific formation of the 1D-myo-inositol 1,2-cyclic phosphate isomer.

Both prokaryotic and eukaryotic organisms utilize PI-PLCs, though the specific enzymes and their regulatory mechanisms can differ. whiterose.ac.ukuniprot.org In bacteria, such as Bacillus cereus, PI-PLC is a well-studied enzyme that efficiently catalyzes the formation of myo-inositol 1,2-cyclic phosphate. ebi.ac.uk

Eukaryotic PI-PLCs, like those found in yeast and mammalian cells, are key components of intracellular signaling pathways. uniprot.org While the core catalytic function of producing cyclic phosphate is conserved, the regulatory domains of these enzymes are more complex. For example, many eukaryotic signaling proteins involved in phosphate metabolism contain a highly conserved SPX domain at their N-terminus, which is absent in prokaryotes. whiterose.ac.uk This domain often acts as a regulatory element, suggesting more intricate control of PI-PLC activity in eukaryotes compared to the simpler systems in prokaryotes. whiterose.ac.uk Despite these structural differences, the fundamental catalytic reaction leading to the formation of the cyclic phosphate intermediate appears to be a shared feature. nih.gov

Table 1: Comparison of PI-PLC Characteristics

Feature Prokaryotic (e.g., Bacillus cereus) Eukaryotic (e.g., Mammalian) Reference
Primary Function Nutrient scavenging, membrane remodeling Intracellular signaling ebi.ac.ukuniprot.org
Products myo-inositol 1,2-cyclic phosphate, diacylglycerol myo-inositol 1,2-cyclic phosphate, diacylglycerol ebi.ac.ukmodelseed.org
Regulatory Domains Generally simpler, lacks SPX domain Complex, often contains domains like PH, C2, and SPX for regulation whiterose.ac.ukuniprot.org
Activation Can be influenced by environmental factors like organic solvents Tightly regulated by receptor-activated signaling cascades (e.g., G-protein coupled receptors) ebi.ac.ukuniprot.org

Metabolism and Degradation of 1D-myo-inositol 1,2-cyclic phosphate(1-)

The primary metabolic fate of 1D-myo-inositol 1,2-cyclic phosphate is its hydrolysis to 1D-myo-inositol 1-phosphate. nih.govnih.govportlandpress.com This reaction involves the cleavage of the phosphodiester bond at the 2-position of the inositol ring, effectively opening the cyclic structure. This conversion is catalyzed by a specific phosphohydrolase. nih.govcapes.gov.br The resulting product, 1D-myo-inositol 1-phosphate, can then be dephosphorylated by inositol monophosphatases to yield free myo-inositol, which can be recycled for the synthesis of new phosphatidylinositol lipids. nih.gov

The enzyme that catalyzes the hydrolysis of 1D-myo-inositol 1,2-cyclic phosphate is D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase. nih.govcapes.gov.br This enzyme was initially classified as EC 3.1.4.36, but this entry has since been incorporated into EC 3.1.4.43, which is also known as glycerophosphoinositol (B231547) inositolphosphodiesterase. expasy.orgenzyme-database.orgqmul.ac.uk

This enzyme exhibits high specificity for its substrate. nih.govportlandpress.com Research has shown that it acts exclusively on the D-enantiomer of myo-inositol 1,2-cyclic phosphate and does not hydrolyze the L-enantiomorph. nih.govnih.govportlandpress.com The reaction is stimulated by magnesium ions (Mg²⁺) and has an optimal pH in the alkaline range, typically around 8.1 to 8.3. nih.govnih.govcapes.gov.br

The tissue distribution of this enzyme varies significantly. nih.govcapes.gov.br Extracts from the cortex and medulla of the rat kidney are particularly rich sources of the enzyme. nih.govcapes.gov.br Intermediate levels of activity are found in the brain, testis, and small intestine, while other tissues contain much lower amounts. nih.govcapes.gov.br

Table 2: Properties of D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase (EC 3.1.4.43)

Property Description Reference
Systematic Name 1-(sn-glycero-3-phospho)-1D-myo-inositol inositolphosphohydrolase qmul.ac.ukwikipedia.org
Reaction 1D-myo-inositol 1,2-cyclic phosphate + H₂O → 1D-myo-inositol 1-phosphate nih.govnih.govportlandpress.com
Substrate Specificity Specific for the D-enantiomer of myo-inositol 1,2-cyclic phosphate nih.govportlandpress.comcapes.gov.br
Cofactor Stimulated by Mg²⁺ ions nih.govcapes.gov.br
Optimal pH Approximately 8.1–8.3 nih.govcapes.gov.br
Tissue Distribution (Rat) High activity in kidney cortex and medulla; intermediate in brain, testis, small intestine nih.govcapes.gov.br

Further Metabolic Conversions Involving 1D-myo-inositol 1,2-cyclic phosphate(1-)

Beyond its formation and hydrolysis, 1D-myo-inositol 1,2-cyclic phosphate(1-) and its derivatives are implicated in the synthesis of other complex signaling molecules. These pathways highlight the role of the cyclic phosphate moiety as a key structural feature for further enzymatic modification.

Research has identified a crucial role for an inositol cyclic phosphate structure in the biosynthesis of prostaglandylinositol cyclic phosphate (cPIP), a compound that acts as a natural antagonist to cyclic AMP (cAMP). nih.govnih.gov The synthesis of cPIP involves the combination of prostaglandin (B15479496) E (PGE) and an activated inositol phosphate, which has been termed n-Ins-P. nih.govnih.gov The direct precursor to this activated intermediate is not 1D-myo-inositol 1,2-cyclic phosphate itself, but a more phosphorylated version, inositol (1:2-cyclic,4)-bisphosphate. nih.govresearchgate.net This precursor, denoted as pr-Ins-P, is generated in aortic myocytes following stimulation by angiotensin II. nih.gov

The synthesis of cPIP from PGE and inositol (1:2-cyclic,4)-bisphosphate is not a direct condensation reaction; it requires the formation of an energetically activated intermediate. nih.gov This activated molecule, n-Ins-P, is synthesized by a particulate rat liver enzyme from guanosine (B1672433) triphosphate (GTP) and the precursor, inositol (1:2-cyclic,4)-bisphosphate (pr-Ins-P). nih.govresearchgate.net

Through labeling experiments, this activated intermediate has been identified as Guanosine Diphospho-4-Inositol (1:2-cyclic)-phosphate. nih.govnih.govresearchgate.net The formation involves the transfer of a guanosine monophosphate (GMP) moiety from GTP to the 4-phosphate position of the inositol ring, with the elimination of pyrophosphate. The resulting molecule, Guanosine Diphospho-4-Inositol (1:2-cyclic)-phosphate, contains the necessary energy for the subsequent reaction. In the final step of cPIP synthesis, the cPIP synthase enzyme catalyzes the transfer of the inositol (1:2-cyclic)-phosphate part from this activated donor to PGE, releasing guanosine diphosphate (B83284) (GDP). nih.gov This activation and transfer mechanism is analogous to other biosynthetic pathways, such as the synthesis of UDP-glucose from glucose-1-phosphate and UTP. nih.gov

Table 1: Key Components in the Biosynthesis of Prostaglandylinositol Cyclic Phosphate (cPIP)

Component Class Role in Pathway Reference
Inositol (1:2-cyclic,4)-bisphosphate Precursor The initial inositol phosphate substrate that contains the essential cyclic phosphodiester structure. nih.gov, researchgate.net
Guanosine Triphosphate (GTP) Co-substrate/Energy Source Provides the guanosine monophosphate moiety and the energy for the activation step. nih.gov
Guanosine Diphospho-4-Inositol (1:2-cyclic)-phosphate Activated Intermediate The high-energy donor of the inositol (1:2-cyclic)-phosphate group. nih.gov, researchgate.net, nih.gov
Prostaglandin E (PGE) Substrate The lipid molecule that is joined with the inositol cyclic phosphate. nih.gov, nih.gov
cPIP Synthase Enzyme Catalyzes the final condensation of the inositol moiety from the activated intermediate with PGE to form cPIP. nih.gov, nih.gov
Prostaglandylinositol Cyclic Phosphate (cPIP) Product The final signaling molecule, a functional antagonist of cyclic AMP. nih.gov, nih.gov
Guanosine Diphosphate (GDP) Byproduct Released during the final synthesis step catalyzed by cPIP synthase. nih.gov

Integration within the Broader Inositol Phosphate Metabolism Landscape

The metabolism of 1D-myo-inositol 1,2-cyclic phosphate(1-) is a specific branch of the vast and intricate network of inositol phosphate metabolism. This landscape begins with the synthesis of myo-inositol from glucose-6-phosphate and includes a cascade of phosphorylation and dephosphorylation reactions creating a wide array of signaling molecules. nih.govresearchgate.netnih.gov The central pathway involves the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net

The cleavage of phosphoinositides like PI, PIP, and PIP2 by phospholipase C (PLC) enzymes is a critical node in cell signaling. nih.govnih.govyoutube.com This cleavage generates diacylglycerol (DAG) and various water-soluble inositol phosphates. researchgate.netyoutube.com Notably, this enzymatic action produces not only the well-known linear inositol phosphates (e.g., inositol 1,4,5-trisphosphate, IP3) but also their cyclic counterparts, such as 1D-myo-inositol 1,2-cyclic phosphate, myo-inositol 1,2(cyclic)-4-bisphosphate, and myo-inositol 1,2(cyclic)-4,5-trisphosphate. nih.govnih.govcapes.gov.br The ratio of cyclic to non-cyclic products generated by PLC decreases as the phosphorylation of the parent phosphoinositide increases. nih.govnih.gov

These cyclic phosphates, including 1D-myo-inositol 1,2-cyclic phosphate, are not merely byproducts but are integrated into the metabolic network. They can be hydrolyzed by specific phosphohydrolases to their corresponding linear forms, for example, D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase converts its substrate to myo-inositol 1-phosphate. nih.govcapes.gov.br Alternatively, as seen with inositol (1:2-cyclic,4)-bisphosphate, they can serve as unique precursors for the synthesis of more complex molecules like cPIP. nih.gov This positions the cyclic inositol phosphates as key intermediates that connect membrane lipid metabolism with distinct downstream signaling pathways, separate from the canonical IP3/calcium signaling axis. Their reactive cyclic phosphodiester bond may be crucial for their unique roles in signal transduction. nih.govnih.gov The entire inositol phosphate system, from simple isomers to highly phosphorylated pyrophosphates (PP-InsPs), acts as a critical coordinator of cellular signaling and metabolic regulation. nih.govnih.govnih.gov

Table 2: Comparison of Key Inositol Phosphate Species in Cellular Metabolism

Inositol Phosphate Species Primary Origin Key Function(s) Reference
myo-Inositol De novo synthesis from glucose-6-phosphate; diet Precursor for all inositol-containing compounds, including phosphoinositides and inositol phosphates. nih.gov, wikipedia.org, nih.gov
Phosphatidylinositol 4,5-bisphosphate (PIP2) Phosphorylation of Phosphatidylinositol Membrane-bound precursor for second messengers IP3 and DAG; docking site for proteins. researchgate.net
Inositol 1,4,5-trisphosphate (IP3) PLC-mediated cleavage of PIP2 Soluble second messenger that binds to receptors on the endoplasmic reticulum to release calcium. researchgate.net, youtube.com
1D-myo-inositol 1,2-cyclic phosphate(1-) PLC-mediated cleavage of Phosphatidylinositol Hydrolyzed to myo-inositol 1-phosphate; potential signaling roles. nih.gov, nih.gov
Inositol Hexakisphosphate (IP6 or Phytic Acid) Stepwise phosphorylation of lower inositol phosphates Most abundant inositol phosphate; precursor for inositol pyrophosphates; roles in gene expression, vesicle trafficking. nih.gov
Inositol Pyrophosphates (e.g., 5-InsP7, 1,5-InsP8) Phosphorylation of IP6 by IP6Ks/PPIP5Ks 'Energetic' signaling molecules; regulate protein pyrophosphorylation and metabolic homeostasis. nih.gov, mdpi.com
Guanosine Diphospho-4-Inositol (1:2-cyclic)-phosphate Enzymatic reaction of GTP and Inositol (1:2-cyclic,4)-bisphosphate Activated intermediate for the synthesis of cPIP. nih.gov, nih.gov

Research Methodologies for the Study of 1d Myo Inositol 1,2 Cyclic Phosphate 1

Separation and Detection Techniques for Inositol (B14025) Phosphates

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, cost-effective, and powerful method for analyzing inositol phosphates. researchgate.netsigmaaldrich.comsciencepub.net This technique is an enhancement of standard thin-layer chromatography (TLC), utilizing plates with smaller silica gel particles (5-6 µm) which results in higher separation efficiency, greater sensitivity, and faster analysis times. ctlatesting.commerckmillipore.com

A specific non-radioactive micro-assay has been developed using HPTLC on silica gel to resolve the substrate, myo-inositol 1,2-cyclic phosphate (B84403), from its product, myo-inositol 1-phosphate, in enzymatic reactions. researchgate.netresearchgate.net After separation, the plate is treated with a lead tetraacetate-fluorescein stain for detection. researchgate.net The quantification of the inositol monophosphates, in a range of 0.1 to 50 nmol, is achieved by analyzing the fluorescent plate image with a phosphoimager. researchgate.net For separating a broader range of inositol mono- to hexakisphosphates, cellulose-precoated plates can be used, with detection limits as low as 100-200 pmol using molybdate staining. researchgate.netsigmaaldrich.com

FeatureDescription
Stationary Phase Silica gel or cellulose pre-coated plates. researchgate.netresearchgate.net
Mobile Phase Example: 1-propanol-25% ammonia solution-water (5:4:1). researchgate.netsigmaaldrich.com
Detection Method Lead tetraacetate-fluorescein stain or molybdate staining. researchgate.netresearchgate.net
Quantification Analysis of fluorescent plate image with a commercial phosphoimager. researchgate.net
Sensitivity Can detect quantities in the picomole to nanomole range. researchgate.netresearchgate.net

A summary of the HPTLC methodology for inositol phosphate analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for separating the complex array of inositol phosphate isomers. nih.govspringernature.com The most common approach utilizes strong anion-exchange (SAX) columns with a gradient elution. mdpi.comnih.gov For instance, a citrate buffer gradient can effectively resolve several isomers, including inositol 1-phosphate and inositol 1,4-bisphosphate. nih.gov The separation of various isomers of inositol monophosphates up to inositol hexaphosphates can be achieved using different anion exchange columns like PA-10, PA-100, and AS11, often with an HCl gradient. acs.orgrsc.org

High-Performance Ion Chromatography (HPIC) is also a vital technique for both qualitative and quantitative determination of inositol phosphates. acs.org A gradient HPIC method using methanesulfonic acid instead of HCl has been developed, which provides a more stable baseline and is less corrosive to the equipment. researchgate.net Detection in non-radioactive HPLC/HPIC systems often involves post-column derivatization. A widely used method is the metal-dye detection system, where the eluting inositol phosphates are mixed with a solution containing ferric nitrate, causing a change in absorbance that can be monitored. springernature.comnih.gov This allows for picomolar-range analysis from non-radioactively labeled samples. springernature.comnih.gov

TechniqueColumn TypeEluent SystemDetectionApplication
HPLC Anion-exchange (e.g., Mono Q)HCl gradientMetal-dye detectionIsomer-selective separation of up to 20 inositol phosphates. mdpi.com
HPLC Anion-exchange (e.g., PA-100)HCl gradientUV (post-column reaction)Separation of InsP3 to InsP6 isomers. acs.org
HPIC Anion-exchange (e.g., CarboPac PA1)Methanesulfonic acid gradientConductivityQuantification of InsP2-InsP6 in feed and digesta. researchgate.net
HPLC Microbore Anion-exchangeAcid gradientMicro-metal-dye detectionRapid (15 min) and sensitive (5-15 pmol) mass analysis. nih.gov

Comparison of selected HPLC and HPIC methods for inositol phosphate analysis.

Capillary Electrophoresis coupled to Electrospray Ionization Mass Spectrometry (CE-ESI-MS) has emerged as a transformative and powerful tool for the analysis of inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs). nih.govucl.ac.ukucl.ac.uk This method is particularly well-suited to overcome the analytical hurdles presented by these molecules, such as their high charge density, low abundance, and lack of a UV-absorbing chromophore. nih.govucl.ac.ukresearchgate.net

CE-ESI-MS provides high-resolution separation of multiply charged InsPs and PP-InsPs, enabling the profiling and baseline separation of regioisomers with high sensitivity from biological samples. ucl.ac.ukucl.ac.ukresearchgate.net The technique allows for the absolute and high-throughput quantification of these metabolites, especially when used in conjunction with stable isotope-labeled (SIL) internal standards like [¹³C₆]myo-inositol. researchgate.netucl.ac.ukresearchgate.net This approach compensates for matrix effects and analyte loss during sample preparation, enabling accurate monitoring of InsP and PP-InsP changes in various cell lines and organisms. researchgate.netbiorxiv.orgresearchgate.net The method has proven successful in every organism tested, from yeast to plants and mammals. ucl.ac.uk Detection limits are reported to be in the range of 50–150 nM. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for both the structural elucidation and direct quantification of inositol phosphates. nih.gov ³¹P NMR is particularly advantageous for quantitative analysis because it does not require the use of standards, which can be affected by matrix effects in other methods like HPLC. nih.govacs.org A single ³¹P NMR run can simultaneously provide spectra for various inositol phosphates and orthophosphate. nih.govacs.org This method has been successfully applied to quantify inositol phosphates in complex samples such as animal feed, digesta, and feces. nih.govacs.orgacs.org

For structural elucidation, NMR provides detailed information about the chemical environment of a nucleus. nih.gov Two-dimensional ¹H,³¹P-NMR has been used to determine the structure of inositol pyrophosphates. nih.gov While these experiments can have limited sensitivity, the use of compounds uniformly labeled with ¹³C (e.g., [¹³C₆]myo-inositol) significantly enhances the ability to perform NMR measurements at low, biologically relevant concentrations and within complex samples like cell extracts. nih.govresearchgate.net

NMR TechniqueApplicationAdvantagesLimitations
³¹P NMR QuantificationNo standards required; simultaneous detection of multiple phosphates. nih.govacs.orgLower sensitivity compared to other methods; may not detect very low concentration species. acs.org
¹H,³¹P-NMR Structural ElucidationProvides detailed structural information on phosphate group positions. nih.govLimited sensitivity due to inefficient magnetization transfer. nih.gov
¹³C-NMR (with ¹³C-labeling) Quantification & MonitoringEnables measurements at low, biologically relevant concentrations in complex mixtures. nih.govresearchgate.netRequires synthesis or generation of ¹³C-labeled precursors. nih.gov

Overview of NMR spectroscopy techniques for inositol phosphate analysis.

Isotopic labeling has been a foundational strategy in the study of inositol phosphate metabolism. The most common protocol involves the metabolic labeling of cells with tritiated inositol ([³H]myo-inositol). nih.govspringernature.commdpi.com Cells take up the labeled inositol, which is then incorporated into various phosphorylated forms. After extraction, the labeled inositol phosphates are separated, typically by SAX-HPLC, and quantified by scintillation counting of the collected fractions. nih.govmdpi.com

Labeling with [³²P]orthophosphate allows for the study of the sequential addition and turnover of phosphate groups. acs.org However, a limitation is that cellular ATP pools may not reach isotopic equilibrium quickly. acs.org More recently, stable isotopes like ¹³C have been employed. nih.gov Metabolic labeling with [¹³C₆]myo-inositol allows for the subsequent analysis of cellular InsP pools by NMR or mass spectrometry, avoiding the need for radioactivity. nih.govnih.govsemanticscholar.org This approach facilitates the real-time monitoring of enzymatic activity and the analysis of InsPs in complex cell extracts without requiring enrichment steps. nih.govresearchgate.net A novel, non-radioactive pulse-labeling strategy uses ¹⁸O-enriched water, which rapidly enters cells and incorporates into phosphate groups during hydrolysis, allowing for kinetic analysis of phosphate turnover on a timescale of seconds to minutes. acs.orgbiorxiv.org

IsotopeLabeling StrategyDetection MethodKey Application
³H Metabolic labeling with [³H]myo-inositol. mdpi.comHPLC followed by scintillation counting. nih.govTracing the metabolism of the inositol ring. springernature.com
³²P Labeling with [³²P]orthophosphate. acs.orgAutoradiography, scintillation counting.Studying phosphate group turnover and kinase activity. acs.org
¹³C Metabolic labeling with [¹³C₆]glucose or [¹³C₆]myo-inositol. nih.govnih.govNMR, Mass Spectrometry. researchgate.netnih.govNon-radioactive quantification and flux analysis. nih.govresearchgate.net
¹⁸O Pulse-labeling with ¹⁸O-water. acs.orgMass Spectrometry. biorxiv.orgRapid, non-radioactive kinetic analysis of phosphate dynamics. acs.org

Summary of isotopic labeling strategies in inositol phosphate research.

The development of sensitive, non-radioactive assays has been a significant advance, improving safety and throughput in the study of enzymes that metabolize inositol phosphates. One such method is a micro-assay designed for the cyclic phosphodiesterase reaction catalyzed by phosphatidylinositol-specific phospholipase C, which produces myo-inositol 1,2-cyclic phosphate. researchgate.net This assay uses HPTLC to separate the substrate and product, which are then quantified using fluorescent staining, offering a reliable method to measure enzyme activity in the nanomole range. researchgate.netresearchgate.net

Another major advancement is the use of microbore HPLC combined with a post-column metal-dye detection system. nih.gov This technique substantially enhances both the speed and sensitivity of inositol phosphate mass analysis, allowing analyses to be completed in about 15 minutes with detection limits in the low picomole range. nih.gov This improvement makes it feasible to conduct micro-enzyme assays with minute amounts of enzyme and to analyze inositol phosphates from significantly smaller numbers of cells. nih.gov Furthermore, kinase reactions can be monitored non-radioactively by using heavy oxygen-labeled ATP (¹⁸O-ATP). The resulting ¹⁸O-labeled product can be selectively detected and quantified with high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). portlandpress.com

Quantitative Analysis of 1D-myo-inositol 1,2-cyclic phosphate(1-) and Metabolites

Quantitative analysis of cyclic inositol phosphates is challenging due to their low intracellular concentrations and the presence of numerous isomers. A variety of methods have been developed, ranging from traditional radiolabeling techniques to modern mass spectrometry-based approaches.

In a study on Rous-sarcoma-virus-transformed quail fibroblasts, researchers used [2-³H]myo-inositol labeling at isotope equilibrium to quantify various inositol derivatives. nih.gov In exponentially growing normal and tumor cells, the level of myo-inositol cyclic 1:2-phosphate was found to be between 0.03 and 0.04 nmol/µmol of phospholipid. nih.gov This highlights the low abundance of the compound relative to other metabolites like free inositol (25–40 nmol) and myo-inositol 1-phosphate (0.40–0.45 nmol). nih.gov

More advanced methods couple chromatographic separation with sensitive detection. High-performance liquid chromatography (HPLC) is a cornerstone technique, often used with radiolabeling or non-radioactive detection methods like metal-dye detection (MDD). nih.gov Gas chromatography-mass spectrometry (GC-MS) offers another powerful approach, providing high sensitivity for measuring the mass of individual inositol phosphates after dephosphorylation and derivatization. nih.govresearchgate.net

A non-radioactive micro-assay has been developed using high-performance thin-layer chromatography (HPTLC) on silica gel to resolve 1D-myo-inositol 1,2-cyclic phosphate from its hydrolysis product, myo-inositol 1-phosphate. researchgate.net Detection with a lead tetraacetate-fluorescein stain allows for fluorescent quantitation by analyzing the plate image with a phosphoimager. researchgate.net

Reliable quantitation of inositol phosphates like 1D-myo-inositol 1,2-cyclic phosphate(1-) from biological samples requires careful consideration of several factors to ensure accuracy and reproducibility.

Sample Preparation : The initial extraction is a critical step. Acidic conditions, typically using perchloric acid (PCA), are employed to efficiently extract these small, polar molecules and quench cellular metabolism. bio-protocol.orgresearchgate.net However, it is crucial to keep samples cold and minimize incubation times, as many inositol phosphates are labile under acidic conditions. bio-protocol.orgnih.gov

Separation of Isomers : Biological systems contain a complex mixture of inositol phosphate isomers. Chromatographic techniques must provide sufficient resolution to separate these structurally similar molecules. Anion-exchange chromatography, often coupled with HPLC (HPIC), is effective for separating inositol phosphates based on their charge. mdpi.com

Detection Method : The choice of detection method impacts sensitivity and specificity. Traditional methods relied on metabolic radiolabeling with ³H-inositol, which can be complicated by issues with precursor pool equilibrium, especially in primary cells. nih.govbio-protocol.org Direct mass detection methods, such as mass spectrometry or MDD-HPLC, avoid these issues and may better represent the total mass of the analyte. nih.govnih.gov For instance, an HPLC-MS/MS method has been developed for myo-inositol that can separate it from other stereoisomers and hexose monosaccharides like glucose, which can cause ion suppression. nih.gov

Internal Standards : For mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard, such as hexadeutero-myo-inositol ([²H₆]-myo-inositol), is essential for correcting for matrix effects and variations in extraction efficiency and instrument response. nih.govnih.gov

The following table summarizes various analytical methods used for the quantification of inositol phosphates.

Table 1: Comparison of Analytical Methods for Inositol Phosphate Quantitation
Methodology Principle Advantages Disadvantages Citations
Radiolabeling with HPLC Cells are labeled with [³H]myo-inositol, metabolites are extracted, separated by HPLC, and detected by scintillation counting or an in-line β-detector. High sensitivity; tracks metabolic pathways. Can be time-consuming; potential issues with achieving isotopic equilibrium. nih.govbio-protocol.org
GC-MS Inositol phosphates are isolated, dephosphorylated, derivatized, and analyzed by gas chromatography-mass spectrometry. High sensitivity and specificity for mass analysis; uses stable isotope dilution for accuracy. Requires derivatization; laborious sample preparation. nih.govresearchgate.net
HPIC-MS/MS Anion-exchange chromatography is coupled to tandem mass spectrometry for separation and detection. Allows for simultaneous analysis of multiple inositol phosphates (Ins to InsP₆); high selectivity. Limited commercial availability of standards for all isomers. mdpi.com
HPTLC with Fluorescence Inositol phosphates are separated on a silica gel plate and detected with a fluorescent stain. Non-radioactive; suitable for micro-assays. May have lower resolution compared to HPLC. researchgate.net
MDD-HPLC Non-radioactive HPLC method using a metal-dye detection system. Represents total mass; avoids radioactivity-related complications. May require specialized equipment. nih.gov

Measuring the turnover rate of 1D-myo-inositol 1,2-cyclic phosphate(1-) is crucial for understanding its role in dynamic signaling pathways. The turnover reflects the balance between its synthesis by phospholipase C (PLC) and its degradation by specific phosphodiesterases.

Kinetic analysis in carbachol-stimulated mouse pancreatic minilobules provides a clear example of turnover measurement. nih.gov In this model, cells were prelabeled with [³H]inositol and then stimulated. The formation and breakdown of cyclic inositol phosphates were monitored over time. The study found that the turnover of cyclic inositol phosphates is significantly slower than that of their non-cyclic counterparts. nih.gov

To measure the rate of disappearance, the stimulus (carbachol) was blocked with an antagonist (atropine) after the cyclic phosphates had reached a steady state. By measuring the subsequent decline in the levels of the cyclic phosphates, researchers could calculate their turnover rates. nih.gov This kinetic data revealed that approximately half of the 1D-myo-inositol 1,2-cyclic phosphate(1-) formed was derived from the direct phosphodiesteratic cleavage of phosphatidylinositol, with the other half arising from the dephosphorylation of inositol cyclic polyphosphates. nih.gov This approach is effective because the metabolic pathway for cyclic phosphates is less branched than the pathway for non-cyclic inositol phosphates. nih.gov

Enzyme Activity Assays and Kinetic Measurements

Understanding the enzymes that metabolize 1D-myo-inositol 1,2-cyclic phosphate(1-) requires robust activity assays and kinetic measurements. The primary enzyme responsible for its catabolism is D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase.

An enzyme that hydrolyzes D-myo-inositol 1:2-cyclic phosphate to D-myo-inositol 1-phosphate has been identified in extracts of various mammalian tissues. nih.gov Enzyme activity assays for this phosphohydrolase can be performed by incubating the enzyme extract with the substrate and then quantifying the product, myo-inositol 1-phosphate. The separation of product from the substrate can be achieved using paper chromatography or electrophoresis. nih.gov Key findings from these assays include:

pH Optimum : The enzyme exhibits maximal activity at a pH of approximately 8.1-8.3. nih.gov

Cofactor Requirements : The reaction is stimulated by magnesium ions (Mg²⁺). nih.gov

Stereospecificity : The enzyme is highly specific for the D-enantiomer and does not act on its L-enantiomorph. nih.gov

Kinetic constants for enzymes involved in inositol phosphate metabolism are determined by measuring the initial reaction velocity at various substrate concentrations. This allows for the calculation of the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ). Such data is critical for understanding the enzyme's efficiency and substrate preference. researchgate.net

Protocols for assaying a range of inositol phosphate phosphatases have been detailed, which can be adapted for studying the enzymes acting on cyclic substrates. nih.govspringernature.com These assays often involve measuring the release of inorganic phosphate or the generation of a specific inositol phosphate product. nih.gov

Protein and Metabolite Purification Methods

The low abundance of 1D-myo-inositol 1,2-cyclic phosphate(1-) and other inositol phosphates necessitates effective purification and enrichment methods to facilitate their study. nih.govucl.ac.uk

Purification typically begins with an acid extraction of cells or tissues, most commonly with perchloric acid. royalsocietypublishing.org This step serves to precipitate proteins and larger molecules while solubilizing small, polar metabolites like inositol phosphates. bio-protocol.orgnih.gov Following centrifugation to remove the precipitate, the supernatant containing the inositol phosphates can be subjected to further purification. royalsocietypublishing.org

A highly effective and widely used method for purifying and enriching inositol phosphates from biological extracts involves the use of titanium dioxide (TiO₂) beads. royalsocietypublishing.orgnih.gov This technique leverages the strong affinity of the phosphate groups on inositol phosphates for the titanium dioxide surface under acidic conditions. nih.govucl.ac.ukresearchgate.net

The general protocol for TiO₂ bead purification is as follows:

Extraction : Cells or tissues are harvested and extracted with cold 1 M perchloric acid on ice. nih.govroyalsocietypublishing.org

Binding : The acid supernatant is transferred to a tube containing TiO₂ beads. The mixture is rotated at 4°C to allow the inositol phosphates to bind to the beads. nih.govroyalsocietypublishing.org

Washing : The beads are pelleted by centrifugation, and the supernatant is discarded. The beads are then washed with cold 1 M perchloric acid to remove non-specifically bound molecules. bio-protocol.org

Elution : The bound inositol phosphates are eluted from the beads by increasing the pH. This is typically achieved by resuspending the beads in a dilute ammonium hydroxide solution (e.g., ~2.8%, pH > 10). nih.govroyalsocietypublishing.org

Neutralization and Concentration : The eluted sample, now in a basic solution, is collected after centrifugation. The sample volume can be reduced, and the pH neutralized, using a centrifugal evaporator. nih.gov

This method is advantageous because it allows for the enrichment of inositol phosphates from large sample volumes, which is crucial given their low cellular concentrations. royalsocietypublishing.orgresearchgate.net The purified and concentrated sample is then ready for downstream analysis by techniques such as polyacrylamide gel electrophoresis (PAGE) or HPLC. nih.govnih.gov

Table 2: Key Steps in Titanium Dioxide (TiO₂) Bead Purification of Inositol Phosphates

Step Procedure Purpose Key Considerations Citations
1. Acid Extraction Resuspend cell pellet in cold 1 M perchloric acid. Incubate on ice for 10-15 min. Centrifuge to pellet debris. To lyse cells, quench metabolism, and solubilize small polar metabolites. Perform all steps at 4°C to minimize degradation of labile inositol phosphates. bio-protocol.orgnih.govroyalsocietypublishing.org
2. Binding to TiO₂ Add the acid supernatant to prepared TiO₂ beads. Rotate at 4°C for 15-20 min. To selectively bind phosphate-containing molecules to the beads. Ensure sufficient bead quantity for the sample size (e.g., 4 mg/sample). nih.govroyalsocietypublishing.org
3. Washing Centrifuge to pellet beads. Wash beads with cold 1 M perchloric acid. Repeat wash step. To remove unbound contaminants. Careful removal of supernatant is crucial to avoid loss of beads. bio-protocol.org
4. Elution Resuspend beads in ~2.8% ammonium hydroxide (pH >10). Centrifuge and collect supernatant. Repeat elution. To release the bound inositol phosphates by increasing the pH. Elution is very efficient; pooling two elution steps ensures full recovery. nih.govroyalsocietypublishing.org
5. Concentration Reduce sample volume using a centrifugal evaporator. To concentrate the sample and neutralize the pH for downstream analysis. Monitor pH to ensure it reaches 7-8. nih.gov

Synthetic and Chemical Biology Approaches to 1d Myo Inositol 1,2 Cyclic Phosphate 1 Research

Chemical Synthesis Strategies for 1D-myo-inositol 1,2-cyclic phosphate (B84403)

Chemical synthesis provides a versatile platform for producing 1D-myo-inositol 1,2-cyclic phosphate and its derivatives, offering control over purity and allowing for structural modifications that are not accessible through biological systems.

The regioselective formation of the cyclic phosphate ring at the 1- and 2-positions of the myo-inositol scaffold is a key challenge in the chemical synthesis of 1D-myo-inositol 1,2-cyclic phosphate. Strategies often involve the use of protecting groups to block other hydroxyl groups on the inositol (B14025) ring, thereby directing the phosphorylation to the desired positions. An acid-catalyzed cyclization method represents a fundamental approach for this synthesis, starting from myo-inositol monophosphate precursors. smolecule.com This process leverages the reactivity of adjacent hydroxyl groups under acidic conditions to create an intramolecular phosphodiester bond. smolecule.com The reaction involves the protonation of the phosphate group, which facilitates a nucleophilic attack from the neighboring hydroxyl group, resulting in the formation of the five-membered cyclic phosphate ring. smolecule.com Another method involves starting with a more complex precursor, such as inositol 1,4,5-trisphosphate, and inducing cyclization using a water-soluble carbodiimide. nih.gov This approach specifically forms the 1,2-cyclic phosphate structure from the 1-phosphate and 2-hydroxyl groups. nih.gov

To improve efficiency and yield, one-pot synthetic routes have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. For instance, a one-pot deprotection and phosphorylation sequence can be employed to convert a protected myo-inositol derivative into the desired phosphorylated product. researchgate.net Syntheses have been designed where appropriately protected inositol intermediates are phosphorylated and deprotected in a single pot to yield the final product. rsc.org The installation of the cyclic phosphate moiety can be achieved using reagents like methylpyridinium dichlorophosphate before the final deprotection step, which is often accomplished through a dissolving-metal reduction. nih.gov

Enzymatic Synthesis and Biocatalytic Production of 1D-myo-inositol 1,2-cyclic phosphate

Enzymatic methods offer high specificity and efficiency for the production of 1D-myo-inositol 1,2-cyclic phosphate, often under milder reaction conditions than chemical synthesis.

The primary enzymatic route for the generation of 1D-myo-inositol 1,2-cyclic phosphate is through the action of phosphatidylinositol-specific phospholipase C (PI-PLC). smolecule.comnih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol (PI), cleaving the phosphodiester bond to yield diacylglycerol (DAG) and 1D-myo-inositol 1,2-cyclic phosphate. ias.ac.in Studies have shown that PI-PLC can also act on polyphosphoinositides, such as phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, to produce the corresponding cyclic inositol phosphates. nih.gov The ratio of cyclic to non-cyclic products can vary depending on the substrate. nih.gov

Another potential enzymatic pathway involves the action of phytases. These enzymes, which are myo-inositol hexakisphosphate phosphohydrolases, catalyze the stepwise removal of phosphate groups from phytic acid (inositol hexakisphosphate). smolecule.com During this sequential hydrolysis, 1D-myo-inositol 1,2-cyclic phosphate can be formed as an intermediate product. smolecule.com

EnzymeSubstrateProduct(s)
Phosphatidylinositol-specific phospholipase C (PI-PLC)Phosphatidylinositol (PI)1D-myo-inositol 1,2-cyclic phosphate, Diacylglycerol (DAG)
Phosphatidylinositol-specific phospholipase C (PI-PLC)Phosphatidylinositol 4-phosphatemyo-inositol 1,2(cyclic)-4-bisphosphate
Phosphatidylinositol-specific phospholipase C (PI-PLC)Phosphatidylinositol 4,5-bisphosphatemyo-inositol 1,2(cyclic)-4,5-trisphosphate
PhytasePhytic Acid (Inositol Hexakisphosphate)Various inositol phosphate intermediates, including cyclic forms

Design and Synthesis of Analogues for Mechanistic Probes

To probe the biological functions and enzymatic interactions of 1D-myo-inositol 1,2-cyclic phosphate, researchers design and synthesize molecular analogues. These modified versions can act as inhibitors, substrates, or tracers, providing valuable insights into metabolic pathways and signaling cascades.

Phosphorothioate analogues, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, are valuable tools for studying phosphate-metabolizing enzymes. ox.ac.uk The introduction of sulfur can confer resistance to enzymatic cleavage by phosphatases and can help in elucidating the stereochemical course of enzymatic reactions. The synthesis of these analogues often employs H-phosphonate or phosphoramidite chemistry, followed by a sulfurization step using a sulfur-transfer reagent. mdpi.com The oxathiaphospholane approach has been successfully used for the chemical synthesis of phosphorothioate derivatives of cyclic phosphatidic acid, a related class of compounds, indicating its potential applicability to inositol cyclic phosphates. rsc.org These synthetic strategies allow for the creation of phosphorothioate versions of inositol phosphates that can be used to study the mechanisms of enzymes like PI-PLC. ias.ac.inox.ac.uk

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and for quantitative analysis using mass spectrometry. nih.govacs.org Derivatives of inositol phosphates can be labeled with stable isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

Several methods exist for generating these labeled compounds:

Chemical Synthesis : Deuterated myo-inositol can be synthesized on a multi-gram scale and then used as a precursor to produce deuterated phosphoinositides and their derivatives. nih.gov

Semi-Enzymatic Synthesis : A combination of chemical and enzymatic steps can be used to produce isotopically labeled compounds like [¹³C₆]Ins(1,4,5)P₃, which can then serve as substrates for enzymes that might produce or interact with cyclic phosphates. nih.gov

Cell Culture Labeling : Inositol-independent cell lines can be cultured in media containing U-¹³C-glucose. acs.orgsemanticscholar.org The cells metabolize the labeled glucose to produce a full suite of U-¹³C-inositol phosphates, which can then be extracted and used as internal standards for quantitative metabolomics. acs.orgsemanticscholar.org This method is cost-effective and produces analogues with high isotopic purity (>99%). acs.orgsemanticscholar.org

¹⁸O Labeling : Oxygen-18 labeling is particularly useful for mechanistic studies of enzymatic reactions. For example, the hydrolysis of cyclic phosphates in H₂¹⁸O can be monitored to see if the ¹⁸O atom is incorporated into the resulting phosphomonoester, confirming the action of a hydrolase. nih.gov

These labeled analogues are invaluable as internal standards in mass spectrometry to compensate for sample loss and matrix effects, and as metabolic tracers to map cellular pathways. nih.govacs.org

IsotopeLabeling MethodApplication
Deuterium (D or ²H)Chemical synthesis from deuterated quinolTracers for metabolism, mass spectrometry internal standards
Carbon-13 (¹³C)Semi-enzymatic synthesis, Cell culture with ¹³C-glucoseNMR spectroscopy, mass spectrometry internal standards, metabolic tracers
Oxygen-18 (¹⁸O)Enzymatic hydrolysis in H₂¹⁸OMechanistic studies of enzyme-catalyzed hydrolysis reactions
Phosphorus-32 (³²P)Enzymatic reaction with [³²P]ATPTracing phosphate transformations, HPLC detection

Application of Synthetic Analogues in Elucidating Biological Mechanisms

Synthetic analogues of 1D-myo-inositol 1,2-cyclic phosphate(1-) are invaluable in probing its biological functions. These custom-designed molecules can incorporate features such as resistance to enzymatic degradation, fluorescent tags for visualization, or reactive groups for identifying binding partners. The use of these analogues has been instrumental in clarifying the role of cIP1 in various cellular processes.

One of the key areas of investigation has been the interaction of cIP1 with the enzyme that generates it, phosphatidylinositol-specific phospholipase C (PI-PLC). Understanding this interaction is crucial for deciphering the regulation of cIP1 production. To this end, a fluorophosphonate analogue of D,L-myo-inositol-1,2-cyclic phosphate was synthesized. arizona.edu This analogue was designed to be a stable mimic of the natural substrate.

Probing Enzyme-Substrate Interactions

The fluorophosphonate analogue demonstrated potent and specific inhibition of PI-PLC. arizona.edu This inhibitory activity provided direct evidence for the interaction of the cyclic phosphate with the enzyme's active site. The stability of this analogue allowed for detailed kinetic studies to be performed, which would have been challenging with the rapidly hydrolyzed natural compound.

AnalogueTarget EnzymeObserved EffectSignificance
Fluorophosphonate analogue of D,L-myo-inositol-1,2-cyclic phosphatePhosphatidylinositol-specific phospholipase C (PI-PLC)Potent and specific inhibitionConfirmed the interaction of the cyclic phosphate with the enzyme's active site and provided a tool for studying enzyme kinetics. arizona.edu

Investigating the Stereochemistry of cIP1 Formation

The enzymatic cleavage of phosphatidylinositol by PI-PLC yields both 1D-myo-inositol 1,2-cyclic phosphate(1-) and its non-cyclic counterpart, inositol 1-phosphate. To understand the stereochemical course of this reaction, researchers have utilized substrate analogues. The use of a phosphorothioate analogue of phosphatidylinositol, where a non-bridging oxygen in the phosphate group is replaced by sulfur, allowed for the investigation of the stereospecificity of PI-PLC.

The study of the products formed from this analogue revealed that the formation of the cyclic and non-cyclic products proceeds through parallel pathways. researchgate.net This finding was critical in refining the model of PI-PLC catalysis and understanding how the levels of cIP1 are regulated at the point of synthesis.

Substrate AnalogueEnzymeKey FindingImplication for cIP1 Research
Phosphorothioate analogue of phosphatidylinositolPhosphatidylinositol-specific phospholipase C (PI-PLC)Formation of cyclic and non-cyclic products occurs via parallel pathways. researchgate.netProvided insight into the catalytic mechanism of PI-PLC and the regulation of cIP1 production.

The development and application of these and other synthetic analogues continue to be a cornerstone of research into the biological roles of 1D-myo-inositol 1,2-cyclic phosphate(1-). By providing stable and functionalized molecular probes, chemical biology approaches enable a deeper understanding of the intricate signaling networks in which this cyclic phosphate participates. Future work in this area is likely to focus on the development of analogues that can be used in living cells to track the real-time dynamics of cIP1 and to identify its currently unknown effector proteins, further clarifying its position in the complex web of cellular communication.

Q & A

Basic Research Questions

Q. How can 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) be distinguished from other inositol phosphate isomers in experimental settings?

  • Methodological Approach : Use <sup>31</sup>P-NMR spectroscopy to resolve positional phosphorylation patterns. For example, 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) exhibits distinct chemical shifts compared to linear isomers like 1D-<i>myo</i>-inositol 1-phosphate or 1D-<i>myo</i>-inositol 2-phosphate . Enzymatic assays with phytases (e.g., EC 3.1.3.26) can also differentiate isomers, as these enzymes selectively hydrolyze specific phosphate positions in inositol polyphosphates .

Q. What is the biosynthetic origin of 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) in cellular systems?

  • Methodological Approach : Trace biosynthesis using <sup>13</sup>C-labeled <i>myo</i>-inositol and monitor phosphate cycling via <sup>31</sup>P-NMR. Enzymatic pathways involving phosphatidylinositol-specific phospholipases or inositol phosphate kinases may generate cyclic intermediates through substrate-specific cyclization . For example, acid treatment of 1D-<i>myo</i>-inositol 1-phosphate induces cyclization to form the 1,2-cyclic derivative .

Q. Which analytical techniques are most reliable for quantifying 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) in complex biological matrices?

  • Methodological Approach : Combine high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) for sensitivity and specificity. Isotopic dilution using <sup>13</sup>C-labeled internal standards improves quantification accuracy in tissues or cell lysates . Gas chromatography (GC) with derivatization (e.g., trimethylsilylation) is less common due to the compound’s polarity but can be used for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities producing 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−)?

  • Methodological Approach : Optimize reaction conditions (pH, temperature, cofactors) to reconcile divergent findings. For example, phytase isoforms (EC 3.1.3.26) from different organisms show varying regioselectivity toward inositol hexakisphosphate substrates . Use site-directed mutagenesis to identify critical residues influencing cyclization activity in candidate enzymes .

Q. What experimental strategies are effective for synthesizing 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) <i>in vitro</i>?

  • Methodological Approach :

  • Chemical Synthesis : Start with <i>myo</i>-inositol and employ regioselective phosphorylation using trimethylsilyl protection/deprotection strategies to direct cyclic phosphate formation .
  • Enzymatic Synthesis : Use recombinant inositol phosphate phosphatases or kinases (e.g., from Archaeoglobus fulgidus) to catalyze cyclization from linear precursors like 1D-<i>myo</i>-inositol 1,2-bisphosphate .

Q. How does 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) participate in phosphatidylinositol signaling pathways?

  • Methodological Approach : Investigate its role using knockout cell lines or RNAi silencing of enzymes implicated in cyclic phosphate metabolism. Monitor downstream effects on calcium signaling or membrane trafficking via fluorescent reporters (e.g., GCaMP6 for Ca<sup>2+</sup>). Cross-reference with pathway databases (e.g., KEGG map04070) to identify interacting partners .

Q. What are the challenges in stabilizing 1D-<i>myo</i>-inositol 1,2-cyclic phosphate(1−) during <i>in vitro</i> assays?

  • Methodological Approach : Address hydrolysis by optimizing buffer conditions:

  • Use low-temperature storage (−80°C) and chelation of divalent cations (e.g., EDTA) to inhibit phosphatase activity.
  • Stabilize cyclic structures with non-aqueous solvents (e.g., DMSO) during enzymatic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.